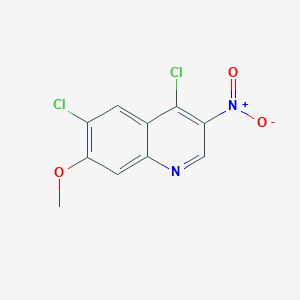

4,6-Dichloro-7-methoxy-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O3 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

4,6-dichloro-7-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H6Cl2N2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |

InChI Key |

KBTOKNDKMVUWBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Dichloro 7 Methoxy 3 Nitroquinoline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. actascientific.com For a complex molecule like 4,6-dichloro-7-methoxy-3-nitroquinoline, this approach allows for the identification of logical bond disconnections and the selection of reliable synthetic reactions. actascientific.comyoutube.comresearchgate.net

A plausible retrosynthetic strategy begins with the disconnection of the chloro-substituents. The C4-chloro group is readily installed from a corresponding 4-hydroxy (or its tautomeric quinolin-4(1H)-one) precursor. This is a standard functional group interconversion (FGI) typically achieved with reagents like phosphoryl chloride (POCl₃). youtube.com The C6-chloro substituent is more integral to the core structure and is best introduced as part of the initial aniline (B41778) building block.

This leads to the following strategic disconnections:

C4-Cl Disconnection (FGI): The primary disconnection targets the C4-chloro group, leading back to the key intermediate, 6-chloro-4-hydroxy-7-methoxy-3-nitroquinoline (I) . The forward reaction is a dehydroxy-chlorination.

C3-NO₂ Disconnection (FGI): The nitro group at the C3 position is disconnected next. This points to an electrophilic aromatic substitution, specifically a regioselective nitration of the quinolin-4-one core. This reveals the precursor 6-chloro-4-hydroxy-7-methoxyquinoline (II) .

Quinoline (B57606) Ring Disconnection (C-N/C-C bonds): The quinoline scaffold itself is deconstructed using a strategy analogous to the Gould-Jacobs reaction. This involves breaking the N1-C2 and C4-C4a bonds, leading to two simpler starting materials: 4-chloro-5-methoxyaniline (III) and a three-carbon electrophilic component, such as diethyl ethoxymethylenemalonate (IV) .

This retrosynthetic pathway provides a clear and logical roadmap for the synthesis, starting from commercially available or readily prepared materials.

**2.2. Synthesis of Precursor Molecules Bearing Methoxy (B1213986) and Nitro Functionalities

The successful construction of the target molecule hinges on the efficient preparation of the key quinolin-4(1H)-one intermediate and its subsequent regioselective nitration.

The synthesis of substituted 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones, is frequently accomplished via the Gould-Jacobs reaction. acs.org This methodology involves two main steps: the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.

In the context of this synthesis, 4-chloro-5-methoxyaniline is reacted with diethyl ethoxymethylenemalonate. The initial condensation reaction forms an enamine intermediate, which is then cyclized, typically by heating in a high-boiling point solvent like diphenyl ether or Dowtherm A, to yield the desired 6-chloro-4-hydroxy-7-methoxyquinoline-3-carboxylate ester. acs.orggoogle.com Subsequent hydrolysis of the ester and thermal decarboxylation affords the precursor 6-chloro-4-hydroxy-7-methoxyquinoline (II) . chemicalbook.com

| Aniline Precursor | Reaction Partner | Cyclization Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| 4-chloro-5-methoxyaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | 240-260 | 85-95 |

| m-Chloroaniline | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 | ~90 |

| 3-Nitro-4-hydroxyaniline | Ethyl acetoacetate | Diphenyl ether | 170-180 | Variable |

The introduction of a nitro group at the C3 position of the quinoline ring is a critical step that requires precise control of regioselectivity. In the precursor 6-chloro-4-hydroxy-7-methoxyquinoline , the electronic properties of the existing substituents govern the position of electrophilic attack. The 4-hydroxy group (in its enol form) is a powerful activating group that strongly directs electrophiles to the C3 position. nih.gov The 7-methoxy group further activates the benzenoid ring, but the directing power of the 4-hydroxy group typically dominates for the pyridinone ring.

The nitration is generally carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) at low temperatures (e.g., 0–10 °C) to prevent over-nitration and side reactions. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich quinoline ring. masterorganicchemistry.com The choice of nitrating agent and reaction conditions is crucial for achieving high regioselectivity. nih.govnih.govresearcher.life

| Substrate | Nitrating Agent | Conditions | Major Product Position | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinoline | HNO₃ / H₂SO₄ | 0-5 °C | 7-nitro | |

| 1-Methyl-4-hydroxy-2-quinolone | NaNO₂ | - | 3-nitro | nih.gov |

| 1-Methyl-2-quinolone | Fuming HNO₃ | 50 °C | 6-nitro | nih.gov |

| 6-Fluoro-1-methyl-2-quinolone | Fuming HNO₃ | - | 7-nitro | nih.gov |

Chlorination Reactions for Dichloro-Quinoline Formation

The final stage of the synthesis involves the introduction of the C4-chloro group to produce the target molecule. This transformation converts the 4-hydroxy group of the quinolin-4(1H)-one tautomer into a chloride.

Phosphoryl chloride (POCl₃) is the most common and effective reagent for the dehydroxy-chlorination of 4-hydroxyquinolines and other related heterocyclic systems. nih.govsemanticscholar.orgdoaj.org The reaction is typically performed by heating the substrate, 6-chloro-4-hydroxy-7-methoxy-3-nitroquinoline (I) , in an excess of POCl₃, which often serves as both the reagent and the solvent.

The mechanism involves the initial phosphorylation of the 4-hydroxy group to form a phosphate (B84403) ester intermediate. youtube.comnih.gov This transformation converts the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself or an added chloride source) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline (B167314) product. nih.gov

While the chlorination with POCl₃ is a robust reaction, its efficiency can be influenced by several factors. Optimization is often required to maximize yield and purity, particularly on a larger scale. nih.gov

Temperature and Reaction Time: The reaction typically requires heating, often to reflux (around 110 °C), for several hours to ensure complete conversion. researchgate.net

Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will readily react with POCl₃, reducing its effectiveness and potentially leading to side products. Therefore, strictly anhydrous conditions are essential for high yields. researchgate.net

Work-up Procedure: The work-up involves carefully quenching the excess POCl₃ with ice water, followed by basification to precipitate the product, which is then extracted and purified.

| Substrate Type | Reagent(s) | Temperature (°C) | Time (h) | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Quinazolone | POCl₃ (excess) | Reflux | 4 | Effective when POCl₃ is anhydrous. | researchgate.net |

| Quinazolone | POCl₃ / DIPEA | 80 | 3 | Base mediation can be effective. | researchgate.net |

| Hydroxypyridine | POCl₃ (equimolar) / Pyridine (B92270) | 160 (sealed reactor) | 2 | Solvent-free, equimolar conditions are efficient and environmentally favorable. | nih.gov |

| 7-Chloro-4-quinolinol | POCl₃ | 135-140 | 1 | Standard procedure for converting 4-quinolinols to 4-chloroquinolines. |

Alternative and Emerging Synthetic Routes to this compound and Closely Related Analogs

The synthesis of this compound can be approached through various strategic disconnections, primarily involving the construction of the quinoline core followed by functional group interconversions, or the use of a pre-functionalized aniline precursor.

The construction of the this compound scaffold typically involves a multi-step sequence starting from appropriately substituted anilines. A common and adaptable strategy is the Gould-Jacobs reaction or similar cyclization methods to form the quinoline ring system, followed by necessary functionalization steps such as chlorination and nitration.

A plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. For instance, the synthesis of the analog, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, initiates from 4-methoxyaniline. researchgate.netatlantis-press.com This suggests that a similar approach starting with a dichlorinated methoxy aniline could be a viable strategy.

A representative multi-step synthesis can be outlined as follows:

Cyclization: The synthesis would likely begin with a substituted aniline, such as 3,5-dichloro-4-methoxyaniline, which would undergo a condensation reaction with a suitable three-carbon component to form the quinoline ring. A classic approach involves the reaction with diethyl ethoxymethylenemalonate followed by thermal cyclization. orgsyn.org

Nitration: Following the formation of the quinolin-4-ol intermediate, a nitration step is introduced. This is typically achieved using a mixture of nitric acid and sulfuric acid, or propionic acid and nitric acid, to install the nitro group at the 3-position of the quinoline ring. researchgate.netatlantis-press.com The reaction conditions, such as temperature and reaction time, are critical to control the regioselectivity and prevent over-nitration.

Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation often accomplished using chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst such as N,N-dimethylformamide (DMF). researchgate.netatlantis-press.comresearchgate.net

An alternative approach involves the cyclization of a pre-nitrated aniline derivative. For example, a synthetic route to 4-chloro-6,7-dimethoxyquinoline (B44214) involves the nitration of 3,4-dimethoxy acetophenone, followed by condensation and reductive cyclization. google.com This highlights the flexibility in the order of functionalization steps.

The synthesis of related dichloro-nitro-heterocycles, such as 4,7-dichloro-6-nitroquinazoline (B182880), also follows a similar logic of condensation, nitration, and chlorination, starting from 2-amino-4-chlorobenzoic acid. researchgate.net

Table 1: Key Reactions in Multi-Step Synthesis of Substituted Quinolines

| Step | Reaction Type | Typical Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Cyclization (e.g., Gould-Jacobs) | Substituted aniline, Diethyl ethoxymethylenemalonate | Substituted 4-hydroxyquinoline-3-carboxylate |

| 2 | Nitration | HNO₃, H₂SO₄ or Propionic acid/HNO₃ | Substituted 4-hydroxy-3-nitroquinoline |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance product purity. nih.govnih.gov These advantages are particularly beneficial for the multi-step synthesis of complex heterocyclic molecules.

The application of microwave irradiation can significantly shorten the reaction times for several steps in the synthesis of quinoline derivatives. For instance, Knoevenagel condensations and cyclization reactions, which are fundamental to forming the quinoline core, can be expedited under microwave conditions. nih.gov

In the context of synthesizing substituted quinolines, microwave irradiation has been successfully employed for:

Condensation Reactions: The initial condensation of anilines with carbonyl compounds or their equivalents can be performed efficiently under microwave heating, often in solvent-free conditions or with minimal solvent. jmpas.com

Cyclization: The intramolecular cyclization to form the quinoline ring system is often a high-energy process that benefits from the rapid and uniform heating provided by microwaves.

Functionalization: Microwave heating can also be applied to functionalization steps such as nucleophilic substitution reactions on the quinoline core.

A study on the synthesis of quinolines from anilines and allyl diacetate (ADA) demonstrated that microwave irradiation for a short duration (1-40 minutes) can effectively promote the reaction. chemicalbook.com While not a direct synthesis of the target molecule, this illustrates the potential of microwave technology in quinoline synthesis.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 12-31 hours | 1 hour | nih.gov |

| Quinolone Synthesis | Several hours | 5-30 minutes | jmpas.com |

The use of microwave irradiation can lead to a more "green" synthetic process by reducing reaction times and potentially the amount of solvent required. nih.gov

Process Development and Scalability Considerations in Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger, more scalable process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, key considerations would include:

Reagent Selection and Stoichiometry: On a larger scale, the use of highly reactive or hazardous reagents such as fuming nitric acid or phosphorus oxychloride requires stringent safety protocols and careful control of stoichiometry to manage exotherms and minimize side reactions.

Reaction Conditions: Parameters such as temperature, reaction time, and mixing efficiency must be optimized and precisely controlled. For instance, the nitration step is often highly exothermic and requires efficient heat dissipation to prevent runaway reactions and the formation of undesired byproducts.

Work-up and Purification: The isolation and purification of intermediates and the final product need to be adapted for larger quantities. Crystallization or precipitation methods are generally preferred over chromatographic purification on a larger scale due to cost and time considerations. The synthesis of 4,7-dichloroquinoline (B193633) on a large scale has been successfully demonstrated, providing a model for scalable work-up procedures. orgsyn.org

Process Safety: A thorough understanding of the reaction thermodynamics and potential hazards is crucial. This includes identifying any potentially explosive intermediates (e.g., polynitrated compounds) and ensuring that the process is operated within safe temperature and pressure limits.

Waste Management: The environmental impact of the synthesis becomes more significant at a larger scale. The development of a scalable process should aim to minimize waste generation and consider the safe disposal of chemical byproducts.

The synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, from diethyl malonate in four steps (nitration, cyclization, methylation, and chlorination) provides insights into a scalable synthetic route for a similarly functionalized heterocycle. google.com

Investigative Studies on the Chemical Reactivity and Transformations of 4,6 Dichloro 7 Methoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SɴAr) Dynamics

Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings. researchgate.net The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups is crucial for activating the aromatic system towards nucleophilic attack and for stabilizing this intermediate. pressbooks.pubnumberanalytics.com

In 4,6-dichloro-7-methoxy-3-nitroquinoline, the two chlorine atoms exhibit markedly different reactivities towards nucleophiles. The chlorine atom at the C4 position is significantly more activated and thus more susceptible to substitution than the chlorine at the C6 position. This heightened reactivity is a direct consequence of the electronic environment of the quinoline (B57606) ring. The C4 position is para to the heterocyclic nitrogen atom and ortho to the powerfully electron-withdrawing nitro group at C3. Both of these features provide substantial stabilization for the negative charge that develops in the Meisenheimer complex intermediate during nucleophilic attack at C4.

In contrast, the chlorine atom at C6 is less activated. It is meta to the nitro group, a position from which the nitro group's resonance-stabilizing effect is not operative. While the ring nitrogen still exerts an activating influence, it is more distant and less effective compared to its influence on the C4 position. Furthermore, the electron-donating methoxy (B1213986) group at the adjacent C7 position may slightly decrease the electrophilicity of the C6 carbon, further disfavoring nucleophilic attack at this site. This pattern of regioselectivity, where the halogen at C4 is preferentially substituted, is well-documented in related heterocyclic systems like 2,4-dichloroquinazolines. mdpi.com

The nitro group (-NO₂) at the C3 position plays a pivotal role in governing the SɴAr dynamics of the molecule. As one of the strongest electron-withdrawing groups, it profoundly deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. pressbooks.pubnumberanalytics.com This activation stems from its ability to stabilize the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge onto its oxygen atoms.

This stabilizing effect is most pronounced when the nucleophilic attack occurs at positions ortho or para to the nitro group. pressbooks.pubstackexchange.com In the case of this compound, the nitro group at C3 directly activates the C4 position (ortho), making the C4-Cl bond the primary site for nucleophilic displacement. The formation of the intermediate carbanion is thereby facilitated, lowering the activation energy for the substitution reaction at this position. nih.gov The chlorine at C6, being meta to the nitro group, does not benefit from this direct resonance stabilization, rendering it significantly less reactive under SɴAr conditions.

The regioselectivity of nucleophilic attack on this compound is decisively controlled by the synergistic activating effects of the ring nitrogen and the C3-nitro group. Nucleophilic attack will overwhelmingly favor the C4 position. The mechanistic pathway follows the classical SɴAr two-step process:

Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromatic π-system and forming a tetrahedral Meisenheimer complex. The negative charge of this intermediate is effectively delocalized across the quinoline ring and, crucially, onto the oxygen atoms of the C3-nitro group.

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, to yield the final substitution product.

This high regioselectivity has been observed in analogous systems, such as the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide, where substitution occurs exclusively at the chlorine atom para to the nitro group (analogous to C4) rather than the one meta to it. chegg.com

| Position | Electronic Factors Influencing Reactivity | Expected Reactivity towards SɴAr |

|---|---|---|

| C4-Cl | - Activated by ring nitrogen (para-position)

| High |

| C6-Cl | - Weakly activated by ring nitrogen

| Low |

Transformations Involving the Nitro Group

The nitro group is not only a powerful modulator of ring reactivity but also a versatile functional group that can undergo various chemical transformations.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are key building blocks. numberanalytics.comunimi.it This reduction can be achieved with high chemoselectivity in the presence of other functional groups like aryl halides and ethers. A variety of methods are available for this purpose.

Catalytic Reduction: Catalytic hydrogenation is a common and efficient method. This typically involves using a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), with hydrogen gas. scispace.com Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also be employed. scispace.com These methods are generally mild and high-yielding.

Stoichiometric Reduction: Classical methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective for reducing aromatic nitro groups. unimi.itscispace.com More modern, metal-free conditions have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which offers a mild and inexpensive route to the corresponding amine. beilstein-journals.org The choice of reducing agent can be tailored based on the desired reaction conditions and functional group tolerance. scispace.comorganic-chemistry.org

| Method Type | Reagents | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction, requires pressure apparatus. |

| Catalytic Transfer Hydrogenation | Hydrazine, Pd/C | Avoids use of H₂ gas, generally high yields. scispace.com |

| Stoichiometric Metal/Acid | Sn, HCl | Classic, robust method, requires acidic conditions and stoichiometric metal. scispace.com |

| Metal-Free Stoichiometric | HSiCl₃, Et₃N | Mild, inexpensive, avoids heavy metal waste. beilstein-journals.org |

The direct participation of an aromatic nitro group in conventional cycloaddition reactions, such as the Diels-Alder reaction, is not a common transformation. The nitro group itself is not typically a reactive dienophile or diene. For the nitro group to engage in such reactions, it generally needs to be transformed into a different functionality, such as a nitroso (-N=O) group. Nitroso compounds can act as powerful dienophiles in hetero-Diels-Alder reactions to form six-membered heterocyclic rings.

While the literature on the direct use of the nitro group of a substituted nitroquinoline in cycloaddition reactions is limited, it is conceivable that under photochemical conditions or through prior reduction to the nitroso derivative, this moiety could be engaged in cycloaddition processes. However, such transformations are not considered standard synthetic routes and would require specific investigative studies to establish their feasibility and utility for the this compound substrate.

Reactivity of the Methoxy Group and Potential Demethylation Studies

Demethylation, the removal of the methyl group to yield a hydroxyl group, is a common transformation for aryl methyl ethers. wikipedia.org This reaction typically requires harsh conditions, especially on electron-deficient systems. The process involves the cleavage of the aryl O–CH₃ bond. Common reagents employed for this purpose include strong protic acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), and nucleophilic agents like thiolates. nih.gov

For this compound, demethylation would likely be challenging due to the deactivated nature of the ring. However, specific reagents are known to be effective for such transformations.

Potential Demethylation Reactions:

| Reagent | Conditions | Expected Product | Notes |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperature | 4,6-Dichloro-3-nitroquinolin-7-ol | BBr₃ is a powerful and often selective reagent for cleaving aryl methyl ethers. |

| Pyridinium hydrochloride | High temperature (melt) | 4,6-Dichloro-3-nitroquinolin-7-ol | A classic method for demethylation, though requiring harsh thermal conditions. wikipedia.org |

| Ethanethiolate (EtS⁻) in DMF | High temperature | 4,6-Dichloro-3-nitroquinolin-7-ol | Nucleophilic demethylation can be an alternative to acidic methods. nih.gov |

Exploration of Other Reaction Types (e.g., Electrophilic Substitution, Radical Reactions)

Beyond the reactivity of its functional groups, the quinoline core itself can undergo various transformations.

Electrophilic Aromatic Substitution (SₑAr):

Electrophilic aromatic substitution on the quinoline ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. researchgate.netuop.edu.pk In this compound, the ring is further deactivated by the presence of three potent EWGs (two chloro, one nitro).

The directing effects of the existing substituents would determine the position of any potential electrophilic attack. The available positions for substitution are C-2, C-5, and C-8.

C-7 Methoxy group: Activating, ortho-, para-director (directs to C-6 and C-8).

C-3 Nitro group: Deactivating, meta-director (directs to C-5 and C-7).

C-4 and C-6 Chloro groups: Deactivating, ortho-, para-directors.

Radical Reactions:

Radical reactions offer an alternative pathway for the functionalization of heteroaromatic compounds, often succeeding where ionic reactions fail. sci-hub.st The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heterocycle, is a prominent example. nih.gov For quinolines, this reaction typically occurs at the C-2 or C-4 positions.

In the case of this compound, the C-2 position is unsubstituted and could be a target for radical attack. The reaction would require the generation of a radical species (e.g., from a carboxylic acid using silver nitrate (B79036) and ammonium persulfate) in an acidic medium to protonate the quinoline nitrogen.

Potential Radical Reaction:

| Reaction Type | Reagents | Potential Product |

| Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | 2-Alkyl-4,6-dichloro-7-methoxy-3-nitroquinoline |

The high degree of functionalization and the presence of multiple reactive sites could lead to complex reaction mixtures and side reactions under radical conditions. researchgate.net

Comparative Reactivity Analysis with Structurally Related Quinoline Derivatives

The reactivity of this compound can be better understood by comparing it with structurally analogous compounds. The electronic and steric effects of the substituents play a crucial role in determining the chemical behavior.

Comparative Reactivity Table:

| Compound | Key Structural Features | Known/Expected Reactivity | Reference |

| This compound | Two Cl atoms (C4, C6), one NO₂ group (C3), one OMe group (C7). | Highly electron-deficient. Prone to nucleophilic attack at C-4. Methoxy group is a site for potential demethylation. Ring is strongly deactivated towards SₑAr. | Inferred |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | One Cl atom (C4), one Me group (C2), one NO₂ group (C3), one OMe group (C6). | Key intermediate in synthesis. The C-4 chloro group is susceptible to nucleophilic substitution. | researchgate.netatlantis-press.com |

| 4,7-Dichloroquinoline (B193633) | Two Cl atoms (C4, C7). | The C-4 chlorine is significantly more reactive towards nucleophilic substitution than the C-7 chlorine due to activation by the ring nitrogen. | nih.gov |

| Nitroquinolines | One or more NO₂ groups. | The nitro group strongly deactivates the ring towards SₑAr and activates it for nucleophilic aromatic substitution (SₙAr) and vicarious nucleophilic substitution (VNS). nih.gov | nih.gov |

| 7-Methoxyquinoline | One OMe group (C7). | The methoxy group activates the benzene ring for electrophilic substitution, primarily at the C-8 and C-6 positions. | nih.gov |

The analysis indicates that the most probable reaction for this compound is nucleophilic aromatic substitution at the C-4 position. The chlorine at C-4 is activated by both the adjacent electron-withdrawing nitro group and the quinoline nitrogen. This is analogous to the high reactivity of the C-4 chlorine in 4,7-dichloroquinoline and 2,4-dichloroquinazolines. nih.gov The chlorine at C-6 is expected to be significantly less reactive.

Theoretical and Computational Chemistry Investigations of 4,6 Dichloro 7 Methoxy 3 Nitroquinoline

Quantum Chemical Characterization of Molecular Structure and Conformation

No literature was found detailing the geometric optimization of 4,6-Dichloro-7-methoxy-3-nitroquinoline using Density Functional Theory (DFT) or the application of high-level ab initio methods for its electronic structure determination. As a result, a quantitative analysis of its bond lengths, bond angles, and dihedral angles from computational models cannot be compiled.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Due to the lack of specific research findings for this compound, the generation of a scientifically rigorous article with detailed data tables and in-depth analysis is not feasible at this time.

Investigation of Charge Distribution and Local Reactivity Descriptors

The distribution of electrons within the this compound molecule is fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to model this distribution and predict sites of reactivity. Using methods such as Density Functional Theory (DFT), a detailed picture of the electron density can be obtained. From this, various population analysis schemes, like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to assign partial atomic charges.

These analyses would likely reveal a significant polarization of charge due to the presence of highly electronegative oxygen and nitrogen atoms in the nitro group, and the chlorine and oxygen atoms attached to the quinoline (B57606) core. The nitrogen of the nitro group and the carbons attached to the chlorine atoms would be expected to carry partial positive charges, making them potential electrophilic sites. Conversely, the oxygen atoms of the nitro and methoxy (B1213986) groups would exhibit partial negative charges, indicating their nucleophilic character.

Local reactivity descriptors, derived from conceptual DFT, further refine this picture. The Fukui function, for instance, is a key indicator of reactivity, identifying which atoms in the molecule have the greatest tendency to accept or donate electrons. For this compound, the Fukui function would be calculated to pinpoint the most probable sites for nucleophilic, electrophilic, and radical attack. It is anticipated that the carbon at position 3, bearing the nitro group, and the chlorinated carbons would be highlighted as key electrophilic centers.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. These simulations provide a powerful complement to experimental data, aiding in structural elucidation and the understanding of molecular vibrations and electronic transitions.

Simulated Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR spectra is a standard computational task that can be performed with a high degree of accuracy. nmrdb.orgnmrdb.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the methoxy group. The precise chemical shifts would be influenced by the electronic effects of the chloro and nitro substituents. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with the carbons attached to electronegative groups (chlorine, oxygen, and the nitro group) appearing at characteristic downfield shifts.

A hypothetical table of predicted chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | - | ~140-145 |

| C4 | - | ~148-152 |

| C4a | - | ~125-130 |

| C5 | ~7.8-8.0 | ~120-125 |

| C6 | - | ~135-140 |

| C7 | - | ~155-160 |

| C8 | ~7.5-7.7 | ~105-110 |

| C8a | - | ~145-150 |

| OCH₃ | ~4.0-4.2 | ~55-60 |

Note: This table represents hypothetical data based on general principles of NMR spectroscopy and the expected electronic environment of the nuclei in the molecule. Actual experimental or more precise computational values may differ.

Vibrational Frequency Analysis (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed at the same level of theory used for geometry optimization, can predict the wavenumbers and intensities of these vibrations. researchgate.net

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include:

N-O stretching of the nitro group, typically appearing as strong absorptions in the IR spectrum around 1500-1560 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).

C-Cl stretching modes, which would be found in the lower frequency region of the spectrum.

C-O stretching of the methoxy group.

Aromatic C-H and C=C stretching modes of the quinoline ring system.

Analysis of the potential energy distribution (PED) for each calculated vibrational mode would allow for a precise assignment of the atomic motions contributing to each spectral peak.

Electronic Absorption (UV-Vis) Spectra and Excited States (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum.

A TD-DFT calculation for this compound would predict the wavelengths and oscillator strengths of its principal electronic transitions. The results would likely show absorptions in the UV and possibly the near-visible region, arising from π→π* and n→π* transitions within the conjugated quinoline system, perturbed by the electronic effects of the substituents. Analysis of the molecular orbitals involved in these transitions would reveal the nature of the electronic excitations.

Mechanistic Computational Studies of Key Reactions

Beyond static properties, computational chemistry can be employed to explore the reaction mechanisms involving this compound, providing insights into its reactivity and the formation of potential products.

Transition State Elucidation and Reaction Coordinate Analysis

A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along a reaction pathway. Computational methods can be used to locate the geometry of a transition state and calculate its energy. This information is crucial for determining the activation energy of a reaction, which governs its rate.

For a reaction involving this compound, such as a nucleophilic aromatic substitution at one of the chlorinated positions, a computational study would involve:

Reactant and Product Optimization: The geometries of the starting material and the final product would be optimized to find their lowest energy structures.

Transition State Search: A search algorithm would be used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation would be performed on the transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state indeed connects the desired reactants and products. This traces the reaction pathway from the transition state down to the energy minima of the reactant and product.

Through these calculations, a complete energy profile of the reaction can be constructed, providing a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Solvent Effects on Reaction Pathways (e.g., IEFPCM models)

There is no available research that has employed methods like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to study the effect of different solvents on the reaction pathways of this compound. Such studies are crucial for understanding how a solvent might influence the energetics and mechanisms of its chemical reactions.

Studies on Non-Covalent Interactions and Crystal Packing

Detailed studies focusing on the non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which dictate the crystal packing of this compound, have not been reported. The arrangement of molecules in the solid state is fundamental to its physical properties, but this information is not available.

A Hirshfeld surface analysis, a modern computational method used to visualize and quantify intermolecular interactions in a crystal, has not been performed on this compound according to available literature. This type of analysis provides a "fingerprint" of the specific contacts between molecules.

The molecule contains chlorine atoms, which could participate in halogen bonding, and oxygen and nitro groups that could act as hydrogen bond acceptors. However, no specific computational or crystallographic studies have been published that analyze the presence or geometry of these specific interactions for this compound.

Strategic Role As a Synthetic Intermediate in Organic Synthesis Research

Precursor for the Construction of Diverse Quinoline-Based Scaffolds

The quinoline (B57606) framework is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals. nih.gov Compounds like 4,6-dichloro-7-methoxy-3-nitroquinoline serve as foundational blocks for creating novel quinoline derivatives. The two chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. For instance, amines, alcohols, and thiols can displace the chloro groups, often with regioselectivity influenced by the electronic effects of the nitro and methoxy (B1213986) groups.

The nitro group at the 3-position can be readily reduced to an amino group. This transformation is pivotal as it introduces a new site for functionalization, such as acylation, alkylation, or diazotization, leading to a host of 3-aminoquinoline (B160951) derivatives. The presence of the methoxy group at the 7-position can also be a handle for demethylation to a hydroxyl group, providing another point for modification. The ability to selectively manipulate these functional groups is key to building diverse libraries of quinoline-based compounds for biological screening. nih.govrsc.org

A general synthetic route to a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves the cyclization of a substituted aniline (B41778) followed by nitration and chlorination. A similar pathway could be envisioned for the synthesis of the title compound.

Building Block for Annulated and Polycyclic Heterocyclic Systems

The reactive sites on the this compound ring are conducive to the construction of annulated and polycyclic systems. The newly formed amino group from the reduction of the nitro group can undergo intramolecular cyclization reactions with a suitably placed substituent. For example, if the chlorine at position 4 is replaced by a group containing a carboxylic acid or an aldehyde, subsequent intramolecular condensation with the 3-amino group could lead to the formation of fused heterocyclic systems like pyrrolo[2,3-c]quinolines or pyrazino[2,3-c]quinolines.

Furthermore, the di-chloro substitution pattern could potentially be exploited in metal-catalyzed cross-coupling reactions to build polycyclic aromatic or heteroaromatic systems. Reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to append new rings onto the quinoline core, thereby expanding the structural diversity and complexity of the resulting molecules.

Synthesis of Libraries of Chemically Diverse Derivatives for Exploratory Research

The concept of diversity-oriented synthesis is crucial in modern drug discovery, and intermediates like this compound are ideal starting points. rsc.org The differential reactivity of the chloro, nitro, and methoxy groups allows for a combinatorial approach to generate large libraries of analogs. For example, a library could be created by reacting the parent compound with a set of diverse amines to substitute the 4-chloro position, followed by reduction of the nitro group, and then acylation of the resulting amino group with a variety of acyl chlorides. This systematic approach can rapidly generate a multitude of structurally related compounds for high-throughput screening.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Moiety |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 4-Chloro, 6-Chloro | Amino, Alkoxy, Thioether |

| Reduction | Fe/HCl, SnCl2, H2/Pd | 3-Nitro | 3-Amino |

| Acylation | Acyl Chlorides, Anhydrides | 3-Amino | Amide |

| Suzuki Coupling | Boronic Acids, Pd Catalyst | 4-Chloro, 6-Chloro | Aryl, Heteroaryl |

| Buchwald-Hartwig | Amines, Pd Catalyst | 4-Chloro, 6-Chloro | Arylamino |

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. nih.govresearchgate.netrsc.org While this compound is itself a building block, the methodologies developed for its functionalization can inform LSF strategies on more complex quinoline-containing molecules. The ability to selectively introduce substituents at the chloro- and nitro-positions under mild conditions is a key aspect of LSF. researchgate.net For instance, developing photoredox or metal-catalyzed methods to functionalize the C-H bonds of the quinoline ring, in the presence of the existing functional groups, would be a significant advancement. nih.gov

Development of Methodologies for Introducing Complex Substituents

The unique electronic nature of this compound, with both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups, presents an interesting challenge and opportunity for methods development in organic synthesis. Research could focus on achieving regioselective functionalization of the two chloro groups, which may have different reactivities due to the influence of the other substituents. Developing novel catalytic systems that can selectively activate one C-Cl bond over the other would be a valuable contribution. Furthermore, the development of one-pot procedures that combine several transformations, such as a reduction-cyclization sequence, would enhance the synthetic efficiency and utility of this versatile intermediate.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. For 4,6-dichloro-7-methoxy-3-nitroquinoline, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable for the precise assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents: the electron-withdrawing chloro and nitro groups, and the electron-donating methoxy (B1213986) group.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the quinoline (B57606) core. Due to the substitution pattern, these protons are anticipated to appear as singlets, as they lack adjacent proton neighbors for spin-spin coupling.

H-2: The proton at the C2 position is typically the most downfield signal in a quinoline ring due to the deshielding effect of the adjacent nitrogen atom.

H-5: The proton at C5 is expected to be a singlet, with its chemical shift influenced by the adjacent chloro group at C6.

H-8: The proton at C8 will also appear as a singlet, with its chemical shift affected by the neighboring methoxy group at C7.

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, would be observed in the upfield region of the spectrum, characteristic of the methoxy group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom in the quinoline skeleton and one for the methoxy carbon. The chemical shifts provide insight into the electronic environment of each carbon. Carbons directly attached to electronegative atoms (Cl, N, O) and the nitro group will be significantly downfield.

A detailed analysis, drawing comparisons with similarly substituted quinolines and quinazolines, allows for the following predicted assignments. publish.csiro.aursc.orgresearchgate.netatlantis-press.comresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | s |

| H-5 | 7.8 - 8.1 | s |

| H-8 | 7.3 - 7.6 | s |

| -OCH₃ | 3.9 - 4.2 | s |

| Predicted values are based on the analysis of related quinoline and quinazoline (B50416) structures and general substituent effects. publish.csiro.aursc.orgresearchgate.netatlantis-press.com |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 154 |

| C-3 | 145 - 149 |

| C-4 | 148 - 152 |

| C-4a | 125 - 129 |

| C-5 | 128 - 132 |

| C-6 | 135 - 139 |

| C-7 | 155 - 159 |

| C-8 | 105 - 109 |

| C-8a | 142 - 146 |

| -OCH₃ | 56 - 60 |

| Predicted values are based on the analysis of related quinoline and quinazoline structures and general substituent effects. publish.csiro.aursc.orgresearchgate.netatlantis-press.comoregonstate.edu |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-2, H-5, H-8) as they are isolated singlets. This absence of correlation would further support their assignment as isolated protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would be used to definitively link the signals of H-2, H-5, H-8, and the methoxy protons to their corresponding carbon atoms (C-2, C-5, C-8, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. For the target molecule, HMBC would be instrumental in piecing together the quinoline framework and confirming the positions of the substituents. For instance, the methoxy protons would show a correlation to the C-7 carbon, confirming the position of the methoxy group. Similarly, H-5 would show correlations to C-4, C-6, and C-8a, while H-8 would correlate with C-6, C-7, and C-4a. These long-range correlations provide unambiguous evidence for the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å. In this molecule, a NOESY experiment could show a correlation between the methoxy protons and the H-8 proton, providing further evidence for their spatial relationship. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₀H₆Cl₂N₂O₃), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes. researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govacs.orgyoutube.com The presence of chlorine atoms will also influence the fragmentation, with potential losses of Cl radicals (35/37 Da).

Predicted HRMS Data and Fragmentation for this compound

| m/z (predicted) | Ion Formula | Description |

| 271.9755 | [C₁₀H₆³⁵Cl₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 273.9726 | [C₁₀H₆³⁵Cl³⁷ClN₂O₃]⁺ | M+2 Isotope Peak |

| 275.9696 | [C₁₀H₆³⁷Cl₂N₂O₃]⁺ | M+4 Isotope Peak |

| 225.9704 | [C₁₀H₆³⁵Cl₂NO]⁺ | Loss of NO₂ |

| 241.9649 | [C₁₀H₆³⁵Cl₂N₂O₂]⁺ | Loss of NO |

| 236.9912 | [C₉H₃³⁵Cl₂N₂O₃]⁺ | Loss of CH₃ from methoxy |

| Predicted m/z values are calculated based on the elemental composition. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for the nitro, methoxy, and chloro-aromatic moieties.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 1520-1560 | Asymmetric stretching | Nitro (NO₂) |

| 1340-1380 | Symmetric stretching | Nitro (NO₂) |

| 1600-1620 | C=C and C=N stretching | Aromatic/Heteroaromatic Ring |

| 1250-1280 | Asymmetric C-O-C stretching | Aryl-alkyl ether (methoxy) |

| 1020-1050 | Symmetric C-O-C stretching | Aryl-alkyl ether (methoxy) |

| 2840-2860 | C-H stretching | Methoxy (-OCH₃) |

| 700-850 | C-Cl stretching | Chloro-aromatic |

| Data is based on typical absorption ranges for the indicated functional groups. researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinoline ring, along with the influence of the various substituents, will give rise to characteristic absorption bands. mdpi.com The nitro group, being a strong chromophore, is expected to significantly influence the absorption spectrum. researchgate.net The position and intensity of the absorption maxima (λ_max) can also serve as an indicator of purity.

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. researchgate.netmdpi.com For this compound, these bands are expected in the range of 250-400 nm. The exact positions will be dependent on the solvent used due to solvatochromic effects. mdpi.com

Advanced Chromatographic Techniques for Separation and Quantification

In academic research, the precise structural elucidation and purity assessment of novel or complex synthetic compounds are paramount. For a molecule such as this compound, which possesses multiple functional groups including chloro, methoxy, and nitro moieties on a quinoline core, advanced chromatographic techniques are indispensable. These methods facilitate not only the separation of the target compound from starting materials, byproducts, and degradants but also its accurate quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for chemists to assess the purity of synthesized compounds and to monitor the progress of a chemical reaction in real-time. For substituted quinolines, reversed-phase HPLC is a commonly employed method. researchgate.net The separation is typically achieved on a C18 column, where the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase allows for the separation of compounds with varying polarities.

The progress of the synthesis of this compound can be effectively monitored by taking small aliquots from the reaction mixture at various time intervals. These aliquots are then diluted and injected into the HPLC system. The disappearance of starting material peaks and the appearance and growth of the product peak provide a clear indication of the reaction's progression towards completion.

For purity assessment of the final product, a well-resolved chromatogram is essential. The peak corresponding to this compound should be sharp and symmetrical. The presence of any additional peaks would indicate impurities, and their relative area percentages can be used to estimate the purity of the sample. wiley.com Method validation according to established guidelines ensures the reliability of the results, encompassing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). plos.orgnih.gov

A typical HPLC method for a substituted quinoline derivative might employ a gradient elution to ensure the effective separation of components with a wide range of polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Quinoline

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specialized Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification of individual components within a mixture. nih.govnih.gov However, for a compound like this compound, direct GC-MS analysis can be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor chromatographic peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. rsc.org For compounds containing nitro groups, which can be thermally labile, specific derivatization strategies may be necessary to achieve reliable and reproducible results.

While direct derivatization of the nitro group itself is less common for GC-MS analysis of nitroaromatic compounds, derivatization can be crucial if other functional groups that are amenable to it are present or if the goal is to improve chromatographic behavior in general. For instance, if a related synthetic intermediate possessed a hydroxyl or amino group, silylation or acylation would be common derivatization approaches. researchgate.net

For the analysis of chlorinated and nitrated compounds, careful optimization of the GC-MS parameters is critical. nih.gov This includes selecting the appropriate capillary column, temperature programming, and ionization mode in the mass spectrometer. Electron impact (EI) ionization is often used for initial identification due to the creation of reproducible fragmentation patterns that can be compared against spectral libraries.

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Halogenated Nitroaromatic Compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 50-500 m/z |

This table provides a general example of GC-MS conditions. The specific application to this compound, especially regarding the necessity and type of derivatization, would require experimental development.

In the context of this compound, GC-MS could be particularly useful for identifying volatile impurities or byproducts from the synthesis that might not be easily resolved by HPLC. The mass spectrum of the parent compound would provide crucial information for its structural confirmation, with characteristic fragmentation patterns arising from the loss of its various substituents.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for its Synthesis

Traditional methods for the synthesis of quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.gov The future synthesis of 4,6-dichloro-7-methoxy-3-nitroquinoline should prioritize the principles of green chemistry to enhance sustainability, safety, and efficiency. ijpsjournal.comresearchgate.net

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comnih.govatomfair.com The application of microwave-assisted synthesis to the key cyclization and substitution steps in the formation of the this compound core could significantly improve the efficiency of its production. tandfonline.comacs.org This technique often allows for solvent-free reactions or the use of greener solvents like water or ethanol. researchgate.netbenthamdirect.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic reactions like nitration. europa.eubeilstein-journals.org The synthesis of this compound, which involves a nitration step, could be made safer and more scalable by adopting a flow chemistry approach. europa.euresearchgate.net This technology minimizes the volume of hazardous reagents at any given time and can lead to higher purity products. acs.orgnih.gov

Benign Catalysts and Solvents: Research should focus on replacing traditional hazardous catalysts and solvents with more environmentally friendly alternatives. For instance, solid acid catalysts or biodegradable catalysts could be explored for the cyclization steps. researchgate.net The use of water, ethanol, or other green solvents would further reduce the environmental footprint of the synthesis. researchgate.net Formic acid has also been shown to be a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. benthamdirect.comatomfair.comtandfonline.com |

| Flow Chemistry | Enhanced safety for exothermic reactions (e.g., nitration), improved scalability and reproducibility. europa.eubeilstein-journals.org |

| Green Catalysts/Solvents | Reduced waste and toxicity, use of renewable resources. ijpsjournal.comresearchgate.net |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. organic-chemistry.orgresearchgate.net |

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups present on this compound offer multiple avenues for novel catalytic transformations, allowing for the generation of diverse molecular architectures.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for the regioselective functionalization of heterocyclic compounds, minimizing the need for pre-functionalized starting materials. nih.gov Research into transition-metal catalyzed C-H activation at the available positions on the quinoline ring (e.g., C2, C5, C8) could lead to the introduction of new substituents (aryl, alkyl, etc.). acs.orgrsc.org The directing effects of the existing methoxy (B1213986) and nitro groups, as well as the quinoline nitrogen, will be a key area of study. For instance, rhodium complexes have been shown to selectively activate C-H bonds at various positions on the quinoline ring depending on the substitution pattern. nih.govacs.org

Photocatalytic Transformations: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. princeton.edu The chloro-substituents on the quinoline ring are prime targets for photocatalytic dehalogenation or cross-coupling reactions. researchgate.net This could enable the introduction of a variety of functional groups under mild conditions. Furthermore, photocatalysis could be employed to effect transformations involving the nitro group or to forge new bonds at other positions on the ring system. dntb.gov.uaillinois.edu

Cross-Coupling Reactions: The two chlorine atoms on the quinoline ring are handles for a variety of well-established transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Future research could focus on the selective mono- or di-substitution of these positions to build molecular complexity. The differential reactivity of the C4 and C6 positions could be exploited for sequential, site-selective functionalization.

Integration of Machine Learning and Artificial Intelligence in Synthetic Planning

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, including novel and non-intuitive routes. nih.govchemrxiv.org These platforms, trained on vast databases of chemical reactions, can help chemists design more efficient and robust syntheses. chemcopilot.com

Reaction Optimization: Machine learning models can be used to predict the optimal reaction conditions (catalyst, solvent, temperature, etc.) for the synthesis and subsequent functionalization of the target compound. atomfair.com This can significantly reduce the amount of empirical optimization required, saving time and resources.

Discovery of Novel Derivatives: Generative AI models can be used to design novel derivatives of this compound with desired properties. By combining these generative models with predictive models for bioactivity or material properties, the discovery of new lead compounds for drug discovery or functional materials can be accelerated. nih.govresearchgate.net

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Planning | Design of novel and efficient synthetic routes. chemcopilot.comnih.govchemrxiv.org |

| Reaction Condition Optimization | Accelerated development of synthetic protocols. atomfair.com |

| Generative Design | In silico creation of new derivatives with desired properties. |

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a molecule, such as its crystal packing and polymorphism, can have a profound impact on its physical and chemical behavior. This is particularly true for nitro-containing compounds, which are often studied in the context of energetic materials. acs.orgacs.orgdtic.mil

Polymorphism Screening: A thorough investigation into the potential polymorphic forms of this compound is warranted. Different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities. bohrium.comresearchgate.net Identifying and characterizing these forms is crucial for any potential pharmaceutical or material application.

Crystal Engineering: Understanding the intermolecular interactions that govern the crystal packing of this compound can allow for the rational design of co-crystals. By co-crystallizing with other molecules, it may be possible to tune the physical properties of the solid material in a predictable manner.

Solid-State Reactivity: Some chemical reactions can occur in the solid state, often with different selectivities compared to solution-phase reactions. Investigating the solid-state reactivity of this compound, for example under thermal or photochemical conditions, could lead to the discovery of novel transformation pathways and products.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4,6-Dichloro-7-methoxy-3-nitroquinoline?

Answer:

The synthesis typically involves constructing the quinoline core via cyclization of substituted aniline derivatives, followed by sequential functionalization. Key steps include:

- Quinoline Core Formation : Start with a substituted aniline (e.g., 3-chloroaniline) reacting with ethoxymethylenemalonic ester under heterocyclization conditions to form a 4-hydroxyquinoline intermediate .

- Chlorination : Treat the intermediate with phosphorus oxychloride (POCl₃) to introduce chlorine at positions 4 and 6. Reaction temperature and stoichiometry are critical to avoid over-chlorination .

- Methoxy Introduction : Use nucleophilic substitution (e.g., sodium methoxide) at position 7 under controlled pH and temperature to retain regioselectivity .

- Nitration : Introduce the nitro group at position 3 using nitric acid or mixed acid systems. Solvent choice (e.g., sulfuric acid) and temperature influence regioselectivity and yield .

Basic: How is the structural integrity of this compound verified?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Confirm the presence of nitro (∼1520 cm⁻¹, asymmetric stretching) and methoxy groups (∼1250 cm⁻¹, C-O stretching) .

- NMR Analysis :

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 313) and fragmentation patterns .

Advanced: How can researchers resolve conflicting biological activity data in derivatives with varied substitution patterns?

Answer:

Contradictions often arise from subtle structural differences. Methodological strategies include:

- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing methoxy with ethoxy or altering nitro positioning) and test against standardized assays (e.g., antimicrobial, antiparasitic) .

- Computational Modeling : Use molecular docking or DFT calculations to predict binding affinities and steric effects. For example, substituents at position 4 may hinder target binding, reducing activity .

- Statistical Validation : Apply ANOVA or regression analysis to correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Advanced: What strategies optimize regioselective nitration in polyhalogenated quinolines?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Effects : Electron-withdrawing groups (e.g., Cl at position 6) deactivate certain positions, directing nitration to the meta or para positions relative to existing substituents. Computational tools (e.g., Fukui indices) can predict reactive sites .

- Reaction Optimization :

- Post-Reaction Analysis : Employ LC-MS or 2D NMR to confirm nitro positioning and purity .

Basic: What analytical methods ensure purity and quality of the compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 289°C for intermediates ).

- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.4% of theoretical values .

Advanced: How to address discrepancies in NMR signal assignments for complex derivatives?

Answer:

- 2D NMR Techniques :

- HSQC/HMBC : Resolve ambiguous proton-carbon correlations, especially in crowded aromatic regions.

- NOESY : Identify spatial proximity between substituents (e.g., methoxy and nitro groups) .

- Solvent Effects : Use deuterated DMSO or CDCl₃ to reduce signal broadening caused by hydrogen bonding.

- Dynamic Effects : Consider slow conformational exchange (e.g., restricted rotation of nitro groups) that may split signals .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

- Activation by Electron-Withdrawing Groups : The nitro group at position 3 and chlorines at 4/6 activate the ring toward nucleophilic attack at electron-deficient positions (e.g., position 2 or 8) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents (e.g., amines, thiols).

- Leaving Group Influence : Chlorine at position 4 is more labile than at 6 due to steric hindrance from the methoxy group at 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.